Cas no 1536839-71-0 (2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride)

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride
- 1536839-71-0
- EN300-1988220
-
- インチ: 1S/C9H10ClFO3S/c1-14-9-6-7(2-3-8(9)11)4-5-15(10,12)13/h2-3,6H,4-5H2,1H3
- InChIKey: ASQOICVOHQMKFB-UHFFFAOYSA-N
- ほほえんだ: ClS(CCC1C=CC(=C(C=1)OC)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 252.0023212g/mol
- どういたいしつりょう: 252.0023212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1988220-0.5g |
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |
1536839-71-0 | 0.5g |
$1097.0 | 2023-09-16 | ||
Enamine | EN300-1988220-2.5g |
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |
1536839-71-0 | 2.5g |
$2240.0 | 2023-09-16 | ||
Enamine | EN300-1988220-10g |
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |
1536839-71-0 | 10g |
$4914.0 | 2023-09-16 | ||
Enamine | EN300-1988220-1g |
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |
1536839-71-0 | 1g |
$1142.0 | 2023-09-16 | ||
Enamine | EN300-1988220-10.0g |
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |
1536839-71-0 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-1988220-0.05g |
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |
1536839-71-0 | 0.05g |
$959.0 | 2023-09-16 | ||
Enamine | EN300-1988220-0.25g |
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |
1536839-71-0 | 0.25g |
$1051.0 | 2023-09-16 | ||
Enamine | EN300-1988220-1.0g |
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |
1536839-71-0 | 1g |
$1142.0 | 2023-05-26 | ||
Enamine | EN300-1988220-5.0g |
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |
1536839-71-0 | 5g |
$3313.0 | 2023-05-26 | ||
Enamine | EN300-1988220-0.1g |
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |
1536839-71-0 | 0.1g |
$1005.0 | 2023-09-16 |
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chlorideに関する追加情報
Recent Advances in the Application of 2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride (CAS: 1536839-71-0) in Chemical Biology and Pharmaceutical Research
The compound 2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride (CAS: 1536839-71-0) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel sulfonamide-based therapeutics. This briefing synthesizes the latest research findings on its applications, mechanism of action, and potential therapeutic implications.
Recent studies highlight the role of this sulfonyl chloride derivative as a versatile building block in medicinal chemistry. Its unique structural features, including the fluorine atom and methoxy group, contribute to enhanced binding affinity and metabolic stability in target molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing potent kinase inhibitors with improved selectivity profiles.
In drug discovery pipelines, this compound has been particularly valuable for the development of covalent inhibitors. The reactive sulfonyl chloride group enables selective modification of cysteine residues in target proteins, as evidenced by its application in designing irreversible inhibitors for cancer-related targets. Recent preclinical data show promising activity against resistant mutations in EGFR and other tyrosine kinases.
The compound's mechanism of action has been further elucidated through structural biology studies. X-ray crystallography data reveal that derivatives of 1536839-71-0 can induce unique conformational changes in target proteins, potentially explaining their enhanced inhibitory effects. This property has been leveraged in the design of next-generation antiviral agents, with recent reports demonstrating activity against SARS-CoV-2 proteases.
From a synthetic chemistry perspective, recent optimizations in the preparation of 2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride have improved yields and purity. A 2024 publication in Organic Process Research & Development describes a novel continuous flow synthesis method that reduces hazardous waste generation while maintaining high product quality, addressing important green chemistry considerations.
Safety and toxicological assessments of this compound and its derivatives continue to evolve. Recent in vitro studies suggest favorable metabolic stability profiles, though structure-activity relationship studies indicate that subtle modifications can significantly impact both efficacy and toxicity. These findings underscore the importance of careful molecular design when utilizing this chemical scaffold.
Looking forward, the unique properties of 1536839-71-0 position it as a valuable tool in chemical biology probe development and targeted drug discovery. Ongoing research explores its application in PROTAC design and other emerging therapeutic modalities, with several derivatives currently in preclinical development for oncology and inflammatory diseases.
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